5-Chloro-2-(methylthio)benzothiazole

Vue d'ensemble

Description

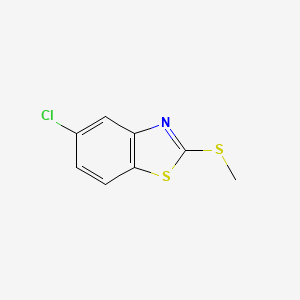

5-Chloro-2-(methylthio)benzothiazole is an organic compound with the molecular formula C8H6ClNS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a fused ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Chloro-2-(methylthio)benzothiazole can be synthesized through several methods. One common method involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction is as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(methylthio)benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Development

CMTB is primarily known for its role in developing effective agricultural pesticides. It exhibits potent fungicidal properties that control a variety of plant pathogens while minimizing environmental impact. Research indicates that formulations containing CMTB can effectively manage diseases caused by fungi, thus enhancing crop yields and sustainability .

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of CMTB against Fusarium oxysporum demonstrated significant reduction in fungal growth at concentrations as low as 50 ppm. The results indicated that CMTB not only inhibited fungal growth but also promoted healthier plant development .

Pharmaceutical Applications

Antimicrobial Agents

In the pharmaceutical industry, CMTB is utilized in the development of antimicrobial agents. Its structure allows it to interact with bacterial cells effectively, making it a candidate for treating bacterial infections. Studies have shown that CMTB derivatives exhibit activity against resistant strains of bacteria, providing a promising avenue for antibiotic development .

Case Study: Antibacterial Activity

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of CMTB derivatives that displayed significant antibacterial activity against Staphylococcus aureus. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as a lead compound for further drug development .

Material Science Applications

Polymer Production

CMTB is employed in material science for producing specialty polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to degradation, making it suitable for applications in protective coatings and advanced materials .

Data Table: Properties of CMTB-Based Polymers

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| UV Resistance | Excellent |

Analytical Chemistry Applications

Reagent in Analytical Methods

CMTB serves as a reagent in various analytical methods, including chromatographic techniques. It aids in the detection and quantification of other chemical substances within complex mixtures, making it valuable for quality control in laboratories .

Environmental Science Applications

Research on Environmental Impact

CMTB is also utilized in environmental studies to assess the behavior and effects of pollutants in ecosystems. Its role as a model compound helps researchers understand the degradation pathways and ecological risks associated with chemical contaminants .

Case Study: Environmental Behavior Analysis

A study focused on the environmental fate of CMTB found that it undergoes photodegradation when exposed to sunlight, leading to less toxic byproducts. This finding is crucial for evaluating the environmental safety of using CMTB-based products in agriculture .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(methylthio)benzothiazole involves its interaction with specific molecular targets. The compound can act as an electron-withdrawing moiety, influencing the reactivity of other molecules. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Methylthio)benzothiazole: Similar structure but lacks the chlorine atom.

5-Chloro-2-methylbenzothiazole: Similar structure but lacks the methylthio group.

Benzothiazole: The parent compound without any substituents

Uniqueness

5-Chloro-2-(methylthio)benzothiazole is unique due to the presence of both chlorine and methylthio substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Chloro-2-(methylthio)benzothiazole is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6ClNS and belongs to the class of benzothiazoles, characterized by a fused ring system containing both sulfur and nitrogen. The presence of chlorine and methylthio substituents enhances its chemical reactivity and biological activity, making it a valuable compound in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated that derivatives of benzothiazole can act against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, as evidenced by flow cytometry analyses .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 1-4 | Induction of apoptosis |

| A549 | 2-4 | Cell cycle arrest |

| H1299 | Not specified | Inhibition of migration |

The mechanism of action for this compound involves several pathways:

- DNA Interaction : The compound shows potential as a DNA-targeting agent, with studies indicating it can bind to DNA and induce oxidative cleavage.

- Inhibition of Signaling Pathways : It has been observed to inhibit key signaling pathways involved in cancer progression, such as AKT and ERK pathways, which are crucial for cell survival and proliferation .

Case Studies

- Antiviral Activity : In a study assessing antiviral properties, benzothiazole derivatives were evaluated for their efficacy against viral infections. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential therapeutic applications in viral diseases .

- Immunosuppressive Effects : Another study focused on the immunosuppressive properties of benzothiazole derivatives showed that specific compounds could enhance resistance to viral infections in animal models. This highlights the compound's potential use in immunotherapy .

Propriétés

IUPAC Name |

5-chloro-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINRVZUJQJFNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349413 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-41-3 | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.